molecular formula C22H27N3O4 B2839044 N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-67-1

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2839044
CAS RN: 942012-67-1
M. Wt: 397.475
InChI Key: RWIWHZZZWDFWTB-UHFFFAOYSA-N
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Description

“N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It contains several functional groups including a benzyl group, a methoxyphenyl group, a morpholinoethyl group, and an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and methoxyphenyl groups are aromatic, the morpholinoethyl group contains a nitrogen atom, and the oxalamide group contains a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The benzyl and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions, the morpholinoethyl group might participate in nucleophilic substitution reactions, and the oxalamide group might undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Photoinitiators for UV-curable Coatings

Copolymers containing morpholine and benzyl moieties have been explored for their utility as photoinitiators in ultraviolet-curable coatings. These compounds, structurally characterized and tested in acrylic mixtures under UV irradiation, demonstrated synergistic effects of activity compared to their low-molecular-weight models, although they showed lower efficiency against homopolymer mixtures. This research contributes to the development of advanced materials for coatings with specific curing properties under UV light (Angiolini et al., 1997).

Synthetic Routes to Heterocyclic Compounds

Research into synthetic routes for producing heterocyclic compounds has led to the development of methods involving chloralamides and benzamides, resulting in high-yield reactions. These compounds, including 3-aryl-1,2,4-triazoles, have been synthesized with potential applications in medicinal chemistry and materials science, showcasing the versatility of incorporating morpholine and benzyl groups into complex molecules (Guirado et al., 2016).

Complexation with Metal Ions

The study of morpholine derivatives in complexation with palladium(II) and mercury(II) highlights the potential of these compounds in coordination chemistry and catalysis. Specifically, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives have been synthesized and analyzed, providing insights into their structural and electronic properties, which are crucial for designing new catalysts and metal-organic frameworks (Singh et al., 2000).

Biodegradable Ionic Liquids

The synthesis and characterization of 4-benzyl-4-methylmorpholinium-based ionic liquids highlight their potential as biodegradable solvents with moderate to low toxicity. These findings are significant for the development of environmentally friendly solvents and materials, particularly in applications requiring specific physicochemical properties and biodegradability (Pernak et al., 2011).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

properties

IUPAC Name

N-benzyl-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-9-7-18(8-10-19)20(25-11-13-29-14-12-25)16-24-22(27)21(26)23-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIWHZZZWDFWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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